![molecular formula C17H19NO4S B2947576 Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900019-28-5](/img/structure/B2947576.png)
Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate, also known as Compound A, is a chemical compound that has been the subject of extensive scientific research. This compound has been studied for its potential applications in various fields such as medicine, agriculture, and industry. In
Wissenschaftliche Forschungsanwendungen
Hemoglobin Oxygen Affinity Modulation
Research has demonstrated the potential of structurally related compounds in decreasing the oxygen affinity of human hemoglobin, suggesting applications in medical fields requiring the reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy. These compounds have shown stronger allosteric effects on hemoglobin compared to previously known effectors, indicating their significance in clinical or biological areas (Randad et al., 1991).
Molecular Structure Analysis
Studies on molecular structures have been conducted to understand the properties of compounds synthesized via Schiff bases reduction route. These analyses reveal the importance of intermolecular interactions and their potential as starting materials for the synthesis of azo dyes and dithiocarbamate, highlighting the role of these compounds in material science (Ajibade & Andrew, 2021).
Antimicrobial and Antidiabetic Activities
Compounds structurally related to Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate have been synthesized and tested for antimicrobial and antidiabetic activities. These compounds show broad-spectrum activities against various bacterial strains and significant inhibition of amylase and glucosidase, indicating their potential in pharmaceutical applications (Rafique et al., 2022).
Photosensitizing Properties
The synthesis and characterization of new compounds with high singlet oxygen quantum yield for photodynamic therapy applications have been explored. These studies indicate the potential of such compounds in the treatment of cancer, showcasing their importance in medical research (Pişkin et al., 2020).
Environmental Biodegradation
Investigations into the biodegradability and toxicity of substituted phenols under methanogenic conditions suggest the environmental impact of these compounds. The study provides insights into the anaerobic degradation pathways of phenolic compounds, relevant for environmental decontamination and bioremediation efforts (O'Connor & Young, 1989).
Wirkmechanismus
Target of Action
The primary targets of Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate are MDH1 and MDH2 . These are key enzymes involved in the malate-aspartate shuttle, a crucial system for transferring reducing equivalents across the mitochondrial membrane.
Mode of Action
This compound acts as a competitive inhibitor of MDH1 and MDH2 . This means it binds to the active sites of these enzymes, preventing them from interacting with their normal substrates and thus inhibiting their activity.
Pharmacokinetics
Its molecular weight of333.4 g/mol suggests it may have good membrane permeability, which could potentially enhance its bioavailability
Eigenschaften
IUPAC Name |
methyl 3-[4-(2,2-dimethylpropanoylamino)phenoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)16(20)18-11-5-7-12(8-6-11)22-13-9-10-23-14(13)15(19)21-4/h5-10H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKPVQWPRJDHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

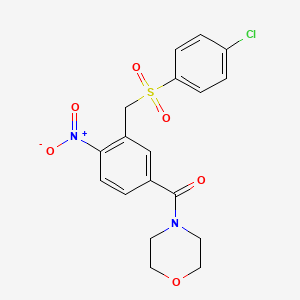
![5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2947495.png)
![N~3~-benzyl-6-isobutyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2947496.png)
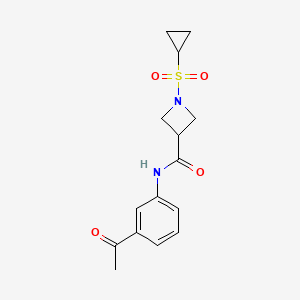
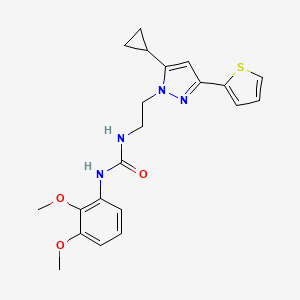
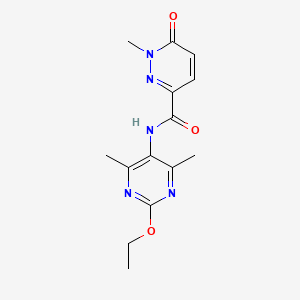
![N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide](/img/structure/B2947506.png)
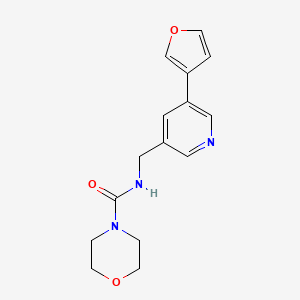
![Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate](/img/structure/B2947508.png)



![(Z)-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B2947514.png)
![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2947515.png)